Geranylgeranyltriphenylphosphonium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylgeranyltriphenylphosphonium Bromide (CAS 57784-37-9) is a compound useful in organic synthesis . It has a molecular weight of 615.67 and a molecular formula of C38H48BrP .
Molecular Structure Analysis
The molecular structure of this compound involves a triphenylphosphonium group attached to a geranylgeranyl group . The exact three-dimensional structure and physicochemical parameters are not specified in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s worth noting that compounds with similar structures might be involved in Grignard reactions .Physical And Chemical Properties Analysis
This compound is a pale yellow solid . It has a melting point of >123ºC and is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Inhibition of Bone Resorption and Osteoclast Activity : Several studies have indicated that compounds like Geranylgeranyltriphenylphosphonium Bromide, especially bisphosphonates containing nitrogen, play a significant role in inhibiting bone resorption. They achieve this by affecting enzymes in the mevalonate pathway, which is crucial for protein prenylation in osteoclasts. This mechanism is fundamental to their use in treating metabolic bone diseases (van Beek, Pieterman, Cohen, Löwik, & Papapoulos, 1999), (Coxon, Helfrich, van’t Hof, Sebti, Ralston, Hamilton, & Rogers, 2000).
Effects on Apoptosis and Cell Migration : Research has shown that inhibition of Geranylgeranyl Diphosphate Synthase, a key enzyme in the mevalonate pathway, induces apoptosis in various cell types. This finding is significant for the potential treatment of diseases like cancer, as it suggests a mechanism for inhibiting cell growth and metastasis (Dudakovic, Wiemer, Lamb, Vonnahme, Dietz, & Hohl, 2008).
Potential in Cancer Treatment : Several studies have explored the potential of this compound in cancer treatment. For instance, the bisphosphonate zoledronic acid has been found to induce apoptosis in breast cancer cells, and its combination with other anticancer agents like paclitaxel shows synergistic effects, enhancing the anti-tumor activity (Jagdev, Coleman, Shipman, Rostami-H, & Croucher, 2001).
Role in Osteoclastogenesis and Bone Remodeling : Compounds like this compound are crucial in osteoclast formation and function. They impact the differentiation and survival of osteoclasts, which are essential for bone remodeling. This is particularly relevant in conditions like osteoporosis and bone metastasis (Nagaoka, Kajiya, Ozeki, Ikebe, & Okabe, 2015).
Impact on Angiogenic Gene Expression : Research has also shown that this compound affects angiogenic gene expression in human cells. This has implications for understanding and potentially treating conditions like osteonecrosis (Zafar, Cullinan, Drummond, Seymour, & Coates, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHVATRDOJOHPG-CKLVJSNMSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48BrP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747852 |
Source
|
Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57784-37-9 |
Source
|
Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.